Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.: 59709-38-5
VCID: VC16582009
InChI: InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3
SMILES:
Molecular Formula: C20H20BrClN4O6
Molecular Weight: 527.8 g/mol

Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

CAS No.: 59709-38-5

Cat. No.: VC16582009

Molecular Formula: C20H20BrClN4O6

Molecular Weight: 527.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate - 59709-38-5

Specification

CAS No. 59709-38-5
Molecular Formula C20H20BrClN4O6
Molecular Weight 527.8 g/mol
IUPAC Name methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
Standard InChI InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3
Standard InChI Key SGXLDQRCIYZKPS-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl

Introduction

Key Structural Features:

FeatureDetails
Molecular FormulaC20_{20}H19_{19}BrClN3_{3}O5_{5}
Functional GroupsAzo (-N=N-), nitro (-NO2_2), ester (-COOCH3_3)
Molecular WeightApprox. 500 g/mol

Synthesis

The synthesis of this compound likely involves:

  • Diazotization Reaction: Formation of the azo linkage by coupling a diazonium salt derived from 2-bromo-6-chloro-4-nitroaniline with a secondary aromatic amine.

  • Beta-Alanine Esterification: Introduction of the beta-alanine moiety via amidation or esterification reactions using methyl beta-alaninate.

This multi-step synthesis requires controlled conditions to ensure selective substitution and preservation of sensitive functional groups.

Materials Science

The compound's azo group and electron-withdrawing substituents make it suitable for:

  • Use as a dye in textile or polymer industries due to its vivid coloration.

  • Applications in optical data storage or nonlinear optics.

Analytical Chemistry

Azo compounds are known for their chromophoric properties, making them useful in:

  • Spectrophotometric analysis as pH indicators or metal ion sensors.

  • Thin-layer chromatography (TLC) as visualization agents.

Safety and Environmental Concerns

Azo compounds often raise concerns related to:

  • Toxicity: The presence of nitro and halogen groups may contribute to cytotoxic effects.

  • Environmental Impact: Degradation products of azo dyes can be mutagenic or carcinogenic, necessitating proper disposal protocols.

Research Gaps

  • Limited data on the compound's biological activity and environmental fate.

  • Lack of comprehensive studies on its photophysical properties for advanced material applications.

Future Directions

  • Investigating its potential as a precursor for functional materials in electronics or photonics.

  • Exploring its biodegradability and safety profile for sustainable industrial use.

This detailed overview highlights the significance of Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate in various scientific domains while identifying areas requiring further exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator